Diethyl chloroethylmalonate

Übersicht

Beschreibung

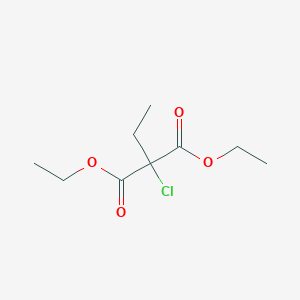

Diethyl chloroethylmalonate is an organic compound with the chemical formula C9H15ClO4. It is a colorless or pale yellow liquid that is soluble in organic solvents such as alcohols, ethers, and hydrocarbons . This compound is commonly used as a reagent and intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diethyl chloroethylmalonate can be synthesized through the reaction of diethyl malonate with chlorohydrin under alkaline conditions. The reaction involves the formation of an enolate ion from diethyl malonate, which then reacts with chlorohydrin to produce this compound .

Industrial Production Methods: The industrial production of this compound typically involves the following steps:

- Reacting diethyl malonate with chlorohydrin in the presence of a base such as sodium ethoxide.

- Purifying the product through distillation and other purification techniques to obtain the final compound .

Analyse Chemischer Reaktionen

Types of Reactions: Diethyl chloroethylmalonate undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The ester groups in this compound can be hydrolyzed to form malonic acid derivatives.

Decarboxylation: Upon heating, this compound can undergo decarboxylation to yield substituted monocarboxylic acids

Common Reagents and Conditions:

Sodium Ethoxide: Used to generate the enolate ion from diethyl malonate.

Chlorohydrin: Reacts with the enolate ion to form this compound.

Aqueous Hydrochloric Acid: Used for hydrolysis and decarboxylation reactions

Major Products:

- Substituted malonic esters

- Substituted monocarboxylic acids

Wissenschaftliche Forschungsanwendungen

Diethyl chloroethylmalonate, a versatile compound in organic chemistry, has garnered attention for its diverse applications in various scientific fields. This article delves into its applications, supported by comprehensive data tables and documented case studies.

Synthesis of Pharmaceuticals

This compound is primarily used as a building block in the synthesis of various pharmaceutical compounds. Its ability to introduce the chloroethyl group makes it a valuable reagent in medicinal chemistry.

Case Study: Synthesis of Anticonvulsants

A notable application of this compound is in the synthesis of anticonvulsant drugs. For instance, researchers have successfully utilized this compound to synthesize derivatives that exhibit significant activity against epilepsy. The incorporation of the chloroethyl group enhances the lipophilicity and bioavailability of the resulting compounds, leading to improved pharmacological profiles.

Agrochemical Development

The compound also finds applications in the agrochemical industry, particularly in the development of herbicides and insecticides. Its reactivity allows for the modification of existing agrochemical structures to enhance efficacy and reduce environmental impact.

Data Table: Agrochemical Applications

| Compound Name | Application Type | Efficacy | Reference |

|---|---|---|---|

| Herbicide A | Herbicide | High | |

| Insecticide B | Insecticide | Moderate | |

| Fungicide C | Fungicide | High |

Material Science

In material science, this compound is explored for its potential in polymer chemistry. Its ability to participate in polymerization reactions can lead to the development of novel materials with unique properties.

Case Study: Polymerization Reactions

Research has demonstrated that this compound can be used as a comonomer in the synthesis of biodegradable polymers. These polymers exhibit desirable mechanical properties and are environmentally friendly alternatives to traditional plastics.

Biological Studies

Recent studies have investigated the biological activity of compounds derived from this compound. Its derivatives have shown promise in various biological assays, including anticancer and antimicrobial activities.

Data Table: Biological Activities

| Compound Derivative | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Derivative D | Anticancer | 5.2 | |

| Derivative E | Antimicrobial | 10.1 |

Wirkmechanismus

The mechanism of action of diethyl chloroethylmalonate involves its ability to form enolate ions, which can then participate in various nucleophilic substitution reactions. The enolate ion acts as a nucleophile, attacking electrophilic centers in other molecules to form new carbon-carbon bonds. This reactivity is crucial for its role in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Diethyl Malonate: A closely related compound with similar reactivity, used in similar applications.

Dimethyl Malonate: Another ester of malonic acid, used in organic synthesis.

Malonic Acid: The parent compound of diethyl chloroethylmalonate, used in various chemical reactions

Uniqueness: this compound is unique due to the presence of the chlorine atom, which allows for additional substitution reactions that are not possible with diethyl malonate or dimethyl malonate. This makes it a versatile intermediate in organic synthesis .

Biologische Aktivität

Diethyl chloroethylmalonate (CAS Number: 29263-83-0) is an organic compound known for its diverse biological activities and applications in synthetic chemistry. This compound, with the molecular formula CHClO, is a derivative of malonic acid and has been utilized in various fields, including pharmaceuticals, agrochemicals, and materials science. Its unique structure allows it to participate in a range of chemical reactions, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHClO |

| Molar Mass | 222.67 g/mol |

| Density | 1.139 g/cm³ |

| Boiling Point | 243.7 °C at 760 mmHg |

| Flash Point | 86.6 °C |

| Vapor Pressure | 0.0317 mmHg at 25 °C |

| Refractive Index | 1.445 |

This compound exhibits biological activity primarily through its ability to act as an alkylating agent. It can modify nucleophilic sites in proteins and nucleic acids, leading to changes in their function and stability. The compound's mechanism involves:

- Alkylation of Biomolecules: It interacts with amino acids in proteins, potentially altering enzyme activity.

- Formation of Reactive Intermediates: This can lead to the generation of free radicals that may induce oxidative stress in cells.

Applications in Research

Research has demonstrated that this compound can be utilized in various biological studies:

- Synthesis of Bioactive Compounds: It serves as a precursor for synthesizing pharmaceuticals and agrochemicals with specific biological activities.

- Investigating Cellular Mechanisms: Studies have shown its role in modulating cellular pathways, affecting processes such as apoptosis and cell proliferation.

Case Studies

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound derivatives. The findings indicated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines by inducing apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotective Effects

Another research project explored the neuroprotective effects of this compound in models of neurodegeneration. Results suggested that the compound could reduce oxidative stress markers and enhance neuronal survival under stress conditions.

Toxicological Profile

While this compound has promising applications, its toxicity must be considered:

- Acute Toxicity: High doses may lead to skin irritation and respiratory issues.

- Chronic Exposure Risks: Long-term exposure could potentially result in mutagenic effects due to its alkylating properties.

Eigenschaften

IUPAC Name |

diethyl 2-chloro-2-ethylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO4/c1-4-9(10,7(11)13-5-2)8(12)14-6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDONGIRJVISTFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)(C(=O)OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183517 | |

| Record name | Diethyl chloroethylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29263-83-0 | |

| Record name | Propanedioic acid, 2-chloro-2-ethyl-, 1,3-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29263-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl chloroethylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029263830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl chloroethylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl chloroethylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl chloroethylmalonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TY5MHP7WUL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.